molecular formula C19H21FN2O4S B6543002 N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide CAS No. 1060226-27-8

N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide

Cat. No.: B6543002
CAS No.: 1060226-27-8
M. Wt: 392.4 g/mol
InChI Key: ROJCDURZEXMWES-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclopropyl group, an ethoxy group, a fluorine atom, and a benzenesulfonamide moiety, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. This can be achieved through the reaction of 4-ethoxy-3-fluorobenzenesulfonyl chloride with an appropriate amine under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide has shown promise in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery.

Medicine: The compound has potential medicinal applications, including the development of new therapeutic agents. Its interaction with biological targets can lead to the creation of drugs for treating various diseases, such as cancer and inflammatory disorders.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-cyclopropyl-4-fluorobenzenesulfonamide

  • N-cyclopropyl-4-fluoro-2-nitroaniline

  • N-(1-cyclopropyl-ethyl)-4-fluoro-N-phenyl-benzamide

Uniqueness: N-cyclopropyl-2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-2-[4-[(4-ethoxy-3-fluorophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-2-26-18-10-9-16(12-17(18)20)27(24,25)22-15-5-3-13(4-6-15)11-19(23)21-14-7-8-14/h3-6,9-10,12,14,22H,2,7-8,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJCDURZEXMWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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